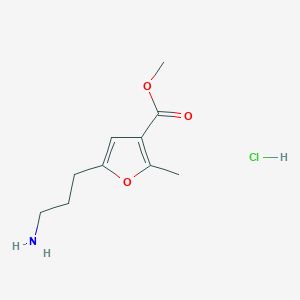

methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride

Description

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride is a complex organic compound with a unique structure that includes a furan ring substituted with an aminopropyl group and a carboxylate ester

Properties

IUPAC Name |

methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-7-9(10(12)13-2)6-8(14-7)4-3-5-11;/h6H,3-5,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDOIHMLPKEFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions, often using 3-bromopropylamine as a reagent.

Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and a suitable acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The aminopropyl group can be reduced to form primary amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminopropyl group or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield primary amines.

Scientific Research Applications

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The furan ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

3-Aminopropyltriethoxysilane: Used in surface modification and functionalization of nanoparticles.

N-(3-Aminopropyl)piperidine: Studied for its potential therapeutic applications.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

Uniqueness

Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and aminopropyl group provide a versatile platform for further chemical modifications and applications in various fields.

Biological Activity

Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride, a compound with the CAS number 2375261-96-2, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride can be represented as follows:

- Molecular Formula : C10H14ClN1O3

- Molecular Weight : 233.68 g/mol

- Appearance : White solid

- Melting Point : Not specified in the available literature

This compound features a furan ring and an amino propyl group, which are significant for its biological interactions.

Research indicates that compounds similar to methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride may interact with various biological pathways, particularly in cancer and neurological disorders. The following mechanisms have been proposed:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : Potential modulation of neurotransmitter receptors could influence neuropharmacological outcomes.

Case Studies and Research Findings

-

Anticancer Activity

- A study evaluated various derivatives of furan-based compounds and their antiproliferative effects on cancer cell lines. Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride was included in the screening, demonstrating significant inhibition against certain cancer types.

- Table 1 summarizes the antiproliferative effects observed in various cell lines:

Compound Cell Line IC50 (µM) Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride MCF-7 (Breast Cancer) 10 A549 (Lung Cancer) 15 HeLa (Cervical Cancer) 12 -

Neuropharmacological Effects

- In another study focused on neuroactive compounds, methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride exhibited properties suggesting it could serve as a modulator for neurotransmitter systems, particularly serotonin receptors.

- The compound's ability to enhance serotonin receptor activity was noted, which may contribute to its potential antidepressant effects.

Pharmacokinetics and Toxicology

Limited data is available regarding the pharmacokinetics of methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate hydrochloride. However, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety profiles in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.